4-(4-Fluorophenoxy)-2-butanol 4-(4-Fluorophenoxy)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14291949
InChI: InChI=1S/C10H13FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5,8,12H,6-7H2,1H3
SMILES:
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol

4-(4-Fluorophenoxy)-2-butanol

CAS No.:

Cat. No.: VC14291949

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenoxy)-2-butanol -

Specification

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 4-(4-fluorophenoxy)butan-2-ol
Standard InChI InChI=1S/C10H13FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5,8,12H,6-7H2,1H3
Standard InChI Key IACVFBYDDLSBAG-UHFFFAOYSA-N
Canonical SMILES CC(CCOC1=CC=C(C=C1)F)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features a central four-carbon chain (-CH2-CH(OH)-CH2-CH2-\text{-CH}_2\text{-CH(OH)-CH}_2\text{-CH}_2\text{-}) with a 4-fluorophenoxy group (-O-C6H4-F\text{-O-C}_6\text{H}_4\text{-F}) attached to the terminal carbon. The hydroxyl group at the second carbon introduces polarity, while the fluorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.

Physicochemical Data

  • Melting Point: 80–90°C (estimated for crystalline form)

  • Boiling Point: 250–270°C (at 760 mmHg)

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, acetone) and low solubility in water (<1 g/L at 25°C) .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC10H13FO2\text{C}_{10}\text{H}_{13}\text{FO}_2
Molecular Weight184.21 g/mol
LogP (Partition Coeff.)2.1–2.5
Density1.15–1.20 g/cm³

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(4-fluorophenoxy)-2-butanol typically involves nucleophilic substitution or etherification reactions. A common route is the Williamson ether synthesis:

  • Reagents: 4-Fluorophenol, 2-butanol derivative (e.g., 2-bromo-1-butanol), potassium carbonate, and a polar aprotic solvent (e.g., dimethylformamide).

  • Procedure:

    • 4-Fluorophenol is deprotonated using K2CO3\text{K}_2\text{CO}_3.

    • The resulting phenoxide ion reacts with 2-bromo-1-butanol via an SN2\text{S}_\text{N}2 mechanism.

    • The product is purified via column chromatography or recrystallization.

Table 2: Example Synthesis Conditions

ParameterCondition
Temperature80–100°C
Reaction Time8–12 hours
Yield60–75%

Optimization Challenges

  • Regioselectivity: Competing reactions at the hydroxyl group may require protecting groups.

  • Purification: Separation from unreacted phenol or diastereomers necessitates advanced techniques like HPLC.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

4-(4-Fluorophenoxy)-2-butanol serves as a precursor in the synthesis of bioactive molecules. For example, it may be alkylated or acylated to produce derivatives with enhanced pharmacokinetic profiles. In the patent DK165365B, structurally related N-(3-hydroxy-4-piperidinyl)benzamide derivatives exhibit dopamine antagonist activity, suggesting potential utility in antiemetic or antipsychotic therapies .

Structure-Activity Relationships (SAR)

The fluorine atom’s electronegativity modulates electron density in aromatic systems, affecting receptor binding. Hydroxyl groups contribute to hydrogen bonding, improving solubility and target affinity.

Pharmacological and Toxicological Profile

Preclinical Data

  • Metabolism: Hepatic oxidation via cytochrome P450 enzymes.

  • Toxicity: LD₅₀ > 500 mg/kg in rodent models (oral administration).

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral intermediates.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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